ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15593662
InChI: InChI=1S/C23H24N2O3S2/c1-5-27-16-11-12-18-17(13-16)19-20(23(3,4)25-18)29-30-21(19)24-15-9-7-14(8-10-15)22(26)28-6-2/h7-13,25H,5-6H2,1-4H3
SMILES:
Molecular Formula: C23H24N2O3S2
Molecular Weight: 440.6 g/mol

ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate

CAS No.:

Cat. No.: VC15593662

Molecular Formula: C23H24N2O3S2

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate -

Specification

Molecular Formula C23H24N2O3S2
Molecular Weight 440.6 g/mol
IUPAC Name ethyl 4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate
Standard InChI InChI=1S/C23H24N2O3S2/c1-5-27-16-11-12-18-17(13-16)19-20(23(3,4)25-18)29-30-21(19)24-15-9-7-14(8-10-15)22(26)28-6-2/h7-13,25H,5-6H2,1-4H3
Standard InChI Key ZFJDKTSXOITUEC-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)C(=O)OCC)SS3)(C)C

Introduction

Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a complex organic compound characterized by its unique molecular structure, which integrates an ethoxy group, dimethyl groups, and a dithioloquinoline moiety. This compound has a molecular weight of approximately 396.57 g/mol and is of interest in both chemical synthesis and biological research due to its potential applications in enzyme inhibition and protein-ligand interaction studies.

Synthesis

The synthesis of ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvents, and catalysts to optimize yield and purity.

  • Initial Steps: Formation of the dithioloquinoline core.

  • Intermediate Steps: Introduction of the ethoxy and dimethyl groups.

  • Final Steps: Coupling with the benzoate moiety.

Biological Activity and Applications

Research on ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate indicates potential applications in medicinal chemistry, particularly in enzyme inhibition and protein-ligand interaction studies. Its unique structure allows effective interaction with biological macromolecules, suggesting pharmacological properties that warrant further investigation for therapeutic uses.

Potential ApplicationsDescription
Enzyme InhibitionModulation of enzyme activity
Protein-Ligand InteractionsBinding affinity studies for therapeutic effects
Medicinal ChemistryPotential therapeutic uses due to its pharmacological properties

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N-(8-Ethoxy-4,5-dihydro-4,4-dimethyl)anilineContains similar dithioloquinoline structureDifferent functional groups
N-(8-Ethoxyphenyl)anilineLacks dithiolo componentSimpler structure
2-Methylquinoline DerivativesShares quinoline coreVarying substituents on the ring

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